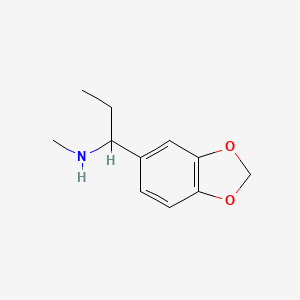

1-Methylamino-1-(3,4-methylenedioxyphenyl)propane

Description

1-Methylamino-1-(3,4-methylenedioxyphenyl)propane is a chemical compound known for its psychoactive properties. It is classified as an empathogen, which means it can induce feelings of emotional closeness and empathy. This compound is a positional isomer of MDMA (3,4-methylenedioxy-N-methylamphetamine), and it was first reported by Alexander Shulgin in his book “PIHKAL” (Phenethylamines I Have Known And Loved) .

Properties

CAS No. |

127292-43-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C11H15NO2/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10/h4-6,9,12H,3,7H2,1-2H3 |

InChI Key |

NLINVDHEDVEOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OCO2)NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methylamino-1-(3,4-methylenedioxyphenyl)propane involves several steps. One common synthetic route starts with the precursor 3,4-methylenedioxyphenyl-2-propanone. This compound undergoes reductive amination with methylamine to form the final product. The reaction conditions typically involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .

Industrial production methods for this compound are not well-documented, likely due to its classification as a controlled substance in many countries. the general principles of organic synthesis and scale-up techniques would apply if it were to be produced on an industrial scale.

Chemical Reactions Analysis

1-Methylamino-1-(3,4-methylenedioxyphenyl)propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.

Scientific Research Applications

Chemistry: It serves as a model compound for studying the effects of structural modifications on psychoactive properties.

Biology: Researchers investigate its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.

Medicine: Although not approved for medical use, it has been explored for potential therapeutic applications in treating conditions such as PTSD and depression.

Mechanism of Action

The mechanism of action of 1-Methylamino-1-(3,4-methylenedioxyphenyl)propane involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin releaser, increasing the levels of serotonin in the synaptic cleft. This leads to enhanced mood and emotional responses. Additionally, it affects dopamine and norepinephrine levels, contributing to its stimulant effects .

The molecular targets include serotonin transporters (SERT), dopamine transporters (DAT), and norepinephrine transporters (NET). By inhibiting the reuptake of these neurotransmitters, the compound prolongs their action and enhances their effects on mood and cognition .

Comparison with Similar Compounds

1-Methylamino-1-(3,4-methylenedioxyphenyl)propane is similar to other compounds such as:

MDMA (3,4-methylenedioxy-N-methylamphetamine): Both compounds share the methylenedioxyphenyl structure and have empathogenic effects.

MDA (3,4-methylenedioxyamphetamine): This compound is a demethylated analogue of MDMA and has similar psychoactive properties.

Methylenedioxyphencyclidine (MDPCP): Although structurally different, this compound also has psychoactive properties and affects similar neurotransmitter systems.

The uniqueness of this compound lies in its specific structural configuration, which results in distinct pharmacological effects compared to its analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.